molecular formula C12H16F3NO B3171701 4-(Isopentyloxy)-3-(trifluoromethyl)aniline CAS No. 946697-36-5

4-(Isopentyloxy)-3-(trifluoromethyl)aniline

Cat. No.: B3171701
CAS No.: 946697-36-5
M. Wt: 247.26 g/mol
InChI Key: AVSLMZBOOKAYGV-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)-3-(trifluoromethyl)aniline is an organic compound that features both an isopentyloxy group and a trifluoromethyl group attached to an aniline core. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction where an appropriate isopentyloxy precursor reacts with a trifluoromethylated aniline derivative under specific conditions .

Industrial Production Methods

Industrial production of 4-(Isopentyloxy)-3-(trifluoromethyl)aniline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(Isopentyloxy)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isopentyloxy)-3-(trifluoromethyl)aniline is unique due to the combination of the isopentyloxy and trifluoromethyl groups on the aniline core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both lipophilicity and reactivity are desired .

Properties

IUPAC Name

4-(3-methylbutoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-8(2)5-6-17-11-4-3-9(16)7-10(11)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLMZBOOKAYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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